Litorin

Description

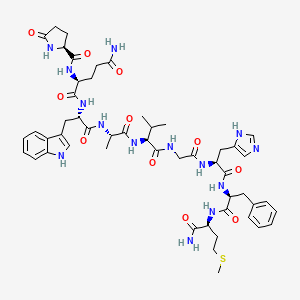

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCNRADJYUSTIV-FPNHNIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N14O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204308 | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1085.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-97-8 | |

| Record name | Litorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Litorin-Bombesin Receptor Interaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction kinetics between the amphibian peptide litorin and the mammalian bombesin receptor family. This document details the binding affinities, experimental protocols for characterization, and the downstream signaling pathways initiated by this interaction.

Introduction to this compound and Bombesin Receptors

This compound is a bombesin-like peptide originally isolated from the skin of the Australian frog Litoria aurea. It belongs to the this compound-ranatensin group of peptides characterized by a C-terminal sequence of Gly-His-Phe-Met-NH2. The mammalian bombesin receptor family consists of three G-protein coupled receptors (GPCRs): the neuromedin B receptor (BB1), the gastrin-releasing peptide receptor (BB2), and the orphan receptor, bombesin receptor subtype 3 (BB3). These receptors are involved in a wide array of physiological and pathophysiological processes, including smooth muscle contraction, secretion, cell growth, and central nervous system functions, making them attractive targets for drug development. This compound exhibits a strong affinity for both BB1 and BB2 receptors.[1]

Quantitative Analysis of this compound-Bombesin Receptor Binding

The interaction between this compound and bombesin receptors has been quantified using various experimental techniques, primarily radioligand binding assays. These assays determine the equilibrium dissociation constant (Kd) and the inhibition constant (Ki), which are measures of the affinity of a ligand for a receptor. While specific kinetic rate constants (kon and koff) for this compound are not extensively reported in the literature, the affinity constants provide valuable insights into the strength of the interaction.

| Ligand | Receptor Subtype | Cell Line/Tissue | Assay Type | Affinity Constant (nM) | Reference |

| This compound | Bombesin Receptor | Guinea Pig Pancreatic Acini | Radioligand Binding (Kd) | 40 | [2] |

| [Phe8ψ[CH2S]Leu9]this compound | Murine Pancreatic Bombesin/GRP Receptor | Murine Pancreas | Radioligand Binding (Kd) | 3.4 | [3] |

| This compound | Murine Pancreatic Bombesin/GRP Receptor | Murine Pancreas | Radioligand Binding (Kd) | 0.1 | [3] |

| [D-Phe1,Leu8,9]this compound | Bombesin Receptor | Murine Swiss 3T3 cells | Radioligand Binding (Ki) | 5.1 | [4] |

Experimental Protocols

The characterization of this compound-bombesin receptor interaction kinetics relies on robust experimental methodologies. The following sections detail the protocols for the most commonly employed assays.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying ligand-receptor interactions.[5] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be competed by an unlabeled ligand, allowing for the determination of the unlabeled ligand's affinity.

Objective: To determine the binding affinity (Kd or Ki) of this compound for bombesin receptors.

Materials:

-

Cells or tissues expressing bombesin receptors (e.g., pancreatic acini, Swiss 3T3 cells).

-

Radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold PBS).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing bombesin receptors in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, add the membrane preparation to each well.

-

For saturation binding experiments (to determine Kd of the radioligand), add increasing concentrations of the radiolabeled ligand.

-

For competition binding experiments (to determine Ki of this compound), add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of an unlabeled bombesin analog to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

For saturation binding, plot specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine Kd and Bmax (receptor density).

-

For competition binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[6] It can be used to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the interaction between a ligand and a receptor.[6]

Objective: To determine the kinetic parameters (kon, koff, and Kd) of the this compound-bombesin receptor interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified bombesin receptor.

-

This compound.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP buffer).

-

Regeneration solution (e.g., low pH glycine).

-

Amine coupling kit (EDC, NHS).

Protocol:

-

Receptor Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified bombesin receptor over the activated surface to covalently immobilize it.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Flow running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized receptor surface. The binding of this compound to the receptor will cause a change in the refractive index, which is detected as a change in the SPR signal (response units, RU).

-

After the association phase, switch back to flowing running buffer to monitor the dissociation of this compound from the receptor.

-

-

Surface Regeneration:

-

Inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.

-

The association phase of the sensorgram is fitted to a kinetic model to determine the association rate constant (kon).

-

The dissociation phase is fitted to determine the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Bombesin Receptor Signaling Pathways

Upon binding of this compound, bombesin receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The BB1 and BB2 receptors primarily couple to the Gq/11 and G12/13 families of G-proteins.[7]

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by bombesin receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Caption: The Gq/11 signaling pathway activated by this compound.

G12/13 Signaling Pathway

The coupling of bombesin receptors to G12/13 proteins activates Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.[9] These RhoGEFs then activate the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, leading to processes like stress fiber formation, cell migration, and smooth muscle contraction.

Caption: The G12/13 signaling pathway initiated by this compound.

Conclusion

This technical guide has provided a detailed overview of the interaction between this compound and the bombesin receptor family. The quantitative data on binding affinities, coupled with detailed experimental protocols for their determination, offer a solid foundation for researchers in the field. The elucidation of the Gq/11 and G12/13 signaling pathways provides a framework for understanding the downstream cellular consequences of this interaction. Further research focusing on the precise kinetic rate constants (kon and koff) for this compound with each receptor subtype will provide a more complete picture of this important ligand-receptor system and aid in the rational design of novel therapeutics targeting the bombesin receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of bombesin and this compound with specific membrane receptors on pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent pseudopeptide bombesin-like agonists and antagonists. Correlation of ordered conformation of bombesin analogs to receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Litorin Signaling in Pancreatic Acinar Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litorin, a bombesin-like peptide originally isolated from the skin of the Australian frog Litoria aurea, plays a significant role in the regulation of exocrine pancreatic secretion. Its actions are mediated through a complex and well-orchestrated signaling pathway within pancreatic acinar cells, culminating in the release of digestive enzymes such as amylase. Understanding this pathway is crucial for elucidating the physiological control of digestion and for the development of therapeutic agents targeting pancreatic disorders. This technical guide provides a comprehensive overview of the this compound signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms involved.

The this compound Signaling Pathway: A Step-by-Step Cascade

The signaling cascade initiated by this compound in pancreatic acinar cells can be broadly divided into two interconnected pathways: the primary Phospholipase C pathway and a secondary Nitric Oxide/cGMP pathway.

Receptor Binding

This compound initiates its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), also known as the Bombesin receptor subtype 2 (BB2). This receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Pancreatic acinar cells from guinea pigs possess a single class of these high-affinity receptors.[3]

G-Protein Activation

Upon this compound binding, the GRPR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq/11 family.[4][5] This activation involves the exchange of GDP for GTP on the α-subunit (Gαq/11), causing its dissociation from the βγ-subunits.

Phospholipase C Activation and Second Messenger Generation

The activated Gαq/11 subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] Bombesin, a peptide structurally and functionally similar to this compound, has been shown to induce a rapid, transient increase in IP3 levels in pancreatic acinar cells.[6]

Calcium Mobilization

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which function as ligand-gated Ca2+ channels.[7] This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). Low concentrations of bombesin-like peptides can induce oscillatory changes in [Ca2+]i, while higher concentrations cause a large initial spike followed by a sustained plateau.[6] This elevation of intracellular calcium is a critical event in stimulus-secretion coupling in pancreatic acinar cells.[8]

Protein Kinase C Activation

Simultaneously, the other second messenger, DAG, remains in the plasma membrane where it, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[9] The activation of PKC is a key step in the signaling cascade, leading to the phosphorylation of various downstream protein targets involved in exocytosis.[5]

Amylase Secretion (Exocytosis)

The culmination of the PLC pathway is the fusion of zymogen granules, containing digestive enzymes like amylase, with the apical plasma membrane and the subsequent release of their contents into the pancreatic duct. This process, known as exocytosis, is triggered by the elevated intracellular calcium levels and the phosphorylation of key regulatory proteins by activated PKC.[8]

The Nitric Oxide/cGMP Pathway

In parallel to the PLC pathway, this compound and other bombesin-like peptides also stimulate an increase in cyclic guanosine monophosphate (cGMP) levels in pancreatic acinar cells.[5] This is achieved through the activation of nitric oxide synthase (NOS), which produces nitric oxide (NO).[9] NO then activates soluble guanylate cyclase, which catalyzes the conversion of GTP to cGMP.[10] While the precise role of cGMP in this compound-induced amylase secretion is still being fully elucidated, it is believed to modulate the secretory response.

Quantitative Data

The following tables summarize key quantitative data related to the this compound signaling pathway in pancreatic acinar cells.

| Ligand/Analog | Receptor Binding Affinity (Kd) | Cell Type/Preparation | Reference |

| This compound | 40 nM | Dispersed guinea pig pancreatic acini | [3] |

| [Tyr4]bombesin | 2 nM | Dispersed guinea pig pancreatic acini | [3] |

| Bombesin | 4 nM | Dispersed guinea pig pancreatic acini | [3] |

| 125I-labeled bombesin | 1.7 nM | Rat pancreatic acini |

Table 1: Receptor Binding Affinities.

| Effector | Agonist | Concentration for Half-Maximal Effect (EC50) | Cell Type/Preparation | Reference |

| Amylase Secretion | This compound | 0.07 nM | Rat pancreatic fragments | [3] |

| Amylase Secretion | Bombesin | 0.25 nM | Rat pancreatic fragments | [3] |

| Amylase Secretion | Bombesin-NP | 0.30 nM | Rat pancreatic fragments | [3] |

| Calcium Outflux | Bombesin | ~1 nM | Dispersed guinea pig pancreatic acini | [3] |

| cGMP Accumulation | Bombesin | ~1 nM | Dispersed guinea pig pancreatic acini | [3] |

Table 2: Agonist Potencies for Cellular Responses.

| Second Messenger | Agonist | Magnitude of Response | Cell Type/Preparation | Reference |

| IP3 | Bombesin (1-100 nM) | Early peak at 5-15 seconds | Isolated rat pancreatic acini | [6] |

| 1,2-diacylglycerol | Bombesin | Biphasic increase (smaller magnitude than with CCK) | Isolated rat pancreatic acini | [6] |

| cGMP | Carbamylcholine (10^-5 M) | 5 to >20-fold increase over basal levels | Guinea pig pancreatic lobules | [5] |

Table 3: Second Messenger Generation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioreceptor Binding Assay ([125I-Tyr4]bombesin)

Objective: To determine the binding characteristics of this compound and related peptides to their receptors on pancreatic acinar cells.

Materials:

-

Dispersed pancreatic acini

-

[125I-Tyr4]bombesin (radioligand)

-

Unlabeled this compound, bombesin, and other competing ligands

-

Incubation buffer (e.g., HEPES-Ringer buffer)

-

Bovine Serum Albumin (BSA)

-

Centrifuge

-

Gamma counter

Procedure:

-

Prepare dispersed pancreatic acini from guinea pig or rat pancreas via collagenase digestion.

-

Resuspend the acini in incubation buffer containing BSA.

-

In triplicate, incubate a fixed amount of acini with a constant concentration of [125I-Tyr4]bombesin (e.g., 1-2 nM).

-

For competition binding, add increasing concentrations of unlabeled this compound or other competing peptides to the incubation tubes.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

To separate bound from free radioligand, centrifuge the samples (e.g., 100 x g for 5 minutes).

-

Aspirate the supernatant and wash the cell pellet with ice-cold incubation buffer.

-

Measure the radioactivity in the cell pellet using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bombesin (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Amylase Secretion Assay

Objective: To quantify the amount of amylase released from pancreatic acinar cells in response to this compound stimulation.

Materials:

-

Dispersed pancreatic acini

-

This compound and other secretagogues

-

Incubation buffer (e.g., HEPES-Ringer buffer)

-

Amylase activity assay kit (e.g., using a chromogenic substrate)

-

Spectrophotometer

-

Microcentrifuge tubes

Procedure:

-

Prepare dispersed pancreatic acini and resuspend them in incubation buffer.

-

Pre-incubate the acini at 37°C for a short period to allow them to equilibrate.

-

Add varying concentrations of this compound or other secretagogues to the acini suspensions in triplicate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the incubation by placing the tubes on ice and centrifuging (e.g., 100 x g for 5 minutes) to pellet the acini.

-

Carefully collect the supernatant, which contains the secreted amylase.

-

To determine the total amylase content, lyse a separate aliquot of acini (e.g., with Triton X-100).

-

Measure the amylase activity in the supernatant and the total lysate using a commercially available kit according to the manufacturer's instructions. This typically involves measuring the change in absorbance at a specific wavelength over time.

-

Express the amylase secretion as a percentage of the total cellular amylase content.

-

Plot the dose-response curve to determine the EC50 value for this compound-induced amylase secretion.

Intracellular Calcium Measurement using Fura-2

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in pancreatic acinar cells upon stimulation with this compound.

Materials:

-

Dispersed pancreatic acini

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Incubation buffer (e.g., HEPES-Ringer buffer)

-

Fluorescence microscopy system equipped with a ratiometric imaging setup (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

-

This compound and other stimuli

Procedure:

-

Prepare dispersed pancreatic acini.

-

Load the acini with Fura-2 AM (e.g., 2-5 µM) in incubation buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at room temperature in the dark.

-

Wash the acini to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

-

Mount the Fura-2 loaded acini in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with incubation buffer.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in [Ca2+]i.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, respectively.

Mandatory Visualizations

Caption: this compound signaling cascade in pancreatic acinar cells.

Caption: Workflow for Amylase Secretion Assay.

Caption: Relationship between primary and secondary signaling pathways.

References

- 1. Regulation of bombesin receptors on pancreatic acini by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro action of bombesin and bombesin-like peptides on amylase secretion, calcium efflux, and adenylate cyclase activity in the rat pancreas: a comparison with other secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased intracellular cyclic GMP does not correlate with protein discharge from pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase D1 drives pancreatic acinar cell reprogramming and progression to intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular mediators of bombesin action on rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pancreatic acinar cells: molecular insight from studies of signal-transduction using transgenic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin receptor signaling for the proliferation of pancreatic β-cells: involvement of Ca2+ second messengers, IP3, NAADP and cADPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altered gene expression in cerulein-stimulated pancreatic acinar cells: pathologic mechanism of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding, internalization, and processing of bombesin by rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of Litorin on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litorin, a nonapeptide originally isolated from the skin of the Australian frog Litoria aurea, is a member of the bombesin-like peptide family. These peptides are characterized by a conserved C-terminal amino acid sequence and exert a wide range of biological effects in mammals, including the stimulation of smooth muscle contraction. This technical guide provides a comprehensive overview of the biological effects of this compound on smooth muscle, with a focus on its quantitative pharmacological parameters, the experimental protocols used for its study, and the intricate signaling pathways it triggers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and physiological research.

Quantitative Data on this compound's Effects on Smooth Muscle

The contractile effect of this compound on smooth muscle is potent and mediated by its interaction with bombesin receptors. The following tables summarize the key quantitative data available for this compound and related bombesin-like peptides.

| Peptide | Tissue | Species | Parameter | Value | Reference |

| This compound | Gastric smooth muscle cells | Guinea Pig | D50 (EC50) | 3 pM | [1] |

| Bombesin | Urinary bladder | Rat | pD2 (-log EC50) | 8.33 | |

| Bombesin | Urinary bladder | Guinea Pig | pD2 (-log EC50) | 8.83 |

Table 1: Potency of this compound and Bombesin on Smooth Muscle Contraction

| Ligand | Receptor/Cell Line | Parameter | Value | Reference |

| [D-Phe6,Leu8,9]this compound | Murine Swiss 3T3 cells (expressing bombesin receptors) | Ki | 5.1 nM | [2] |

| This compound | Murine Swiss 3T3 cells (expressing bombesin receptors) | EC50 (Thymidine incorporation) | 2.3 nM | [2] |

Table 2: Receptor Binding Affinity and Cellular Proliferation Effects of this compound Analogues

Experimental Protocols

The primary method for studying the effects of this compound on smooth muscle is the isolated organ bath technique. This ex vivo method allows for the direct measurement of muscle contraction in response to pharmacological agents.

Protocol: this compound-Induced Contraction of Isolated Smooth Muscle

1. Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, guinea pig) in accordance with institutional animal care and use committee guidelines.

-

Dissect the desired smooth muscle tissue (e.g., stomach strip, ileum segment, urinary bladder strip) and place it in cold, oxygenated physiological salt solution (PSS). A common PSS is Krebs-Henseleit solution, composed of (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously bubbled with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.

-

Prepare tissue strips of appropriate dimensions (e.g., 1-2 cm in length and 2-3 mm in width).

2. Mounting the Tissue:

-

Tie one end of the tissue strip to a fixed hook at the bottom of an organ bath chamber (typically 10-25 mL volume).

-

Tie the other end to an isometric force transducer connected to a data acquisition system.

-

The organ bath should be filled with PSS and maintained at 37°C.

3. Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for rat ileum).

-

During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

4. Viability Check:

-

After equilibration, contract the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure its viability and to obtain a reference maximal contraction.

-

Wash the tissue repeatedly with PSS until it returns to the baseline resting tension.

5. This compound Administration:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or a mild acidic solution).

-

Add this compound to the organ bath in a cumulative, concentration-dependent manner, allowing the tissue to reach a stable contraction at each concentration before adding the next.

-

Record the contractile force generated at each this compound concentration.

6. Data Analysis:

-

Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve and determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response to this compound).

Signaling Pathways of this compound in Smooth Muscle

This compound, like other bombesin-like peptides, initiates smooth muscle contraction through a cascade of intracellular signaling events triggered by its binding to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells. The primary receptors involved are the bombesin receptor subtypes BB1 (neuromedin B-preferring) and BB2 (gastrin-releasing peptide-preferring).

Caption: this compound-induced smooth muscle contraction signaling pathway.

Description of the Signaling Pathway:

-

Receptor Binding and G-protein Activation: this compound binds to BB1 and/or BB2 receptors on the smooth muscle cell membrane. This binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and G12/13 families.

-

Phospholipase C Activation and Second Messenger Production: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding opens IP3-gated calcium channels, leading to a rapid release of Ca²⁺ into the cytoplasm and a transient increase in intracellular calcium concentration.

-

Activation of Myosin Light Chain Kinase: The increased cytosolic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation is the key event that initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

-

Calcium Sensitization Pathways:

-

RhoA/Rho-kinase Pathway: The activated G12/13 proteins stimulate the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. By inhibiting MLCP, the levels of phosphorylated MLC remain high, leading to a sustained contraction even as intracellular Ca²⁺ levels begin to decrease. This process is known as calcium sensitization.

-

Protein Kinase C Pathway: DAG, the other second messenger produced by PLC, activates protein kinase C (PKC). Activated PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins involved in the contractile machinery and further inhibition of MLCP.

-

Conclusion

This compound is a potent stimulator of smooth muscle contraction, acting through bombesin receptors to initiate a well-defined signaling cascade. This cascade involves the activation of Gq/11 and G12/13 proteins, leading to both an increase in intracellular calcium and the activation of calcium sensitization pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the physiological roles of this compound and for professionals exploring its potential as a pharmacological tool or therapeutic target. Further research is warranted to fully elucidate the specific contributions of different bombesin receptor subtypes to this compound's effects in various smooth muscle tissues and to explore the potential for developing subtype-selective ligands for therapeutic applications.

References

Litorin as a Gastrin-Releasing Peptide Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litorin, a naturally occurring amphibian peptide, is a potent agonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound's interaction with the GRPR, including its signaling pathways, quantitative pharmacological parameters, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on GRPR-targeted therapeutics.

Introduction to this compound and the Gastrin-Releasing Peptide Receptor (GRPR)

This compound is a nonapeptide originally isolated from the skin of the Australian frog Litoria aurea. It belongs to the bombesin-like peptide family, which also includes the mammalian gastrin-releasing peptide (GRP). These peptides share a conserved C-terminal sequence that is crucial for their binding and activation of the GRPR.

The GRPR is a class A GPCR that is expressed in the central nervous system and various peripheral tissues, including the gastrointestinal tract and pancreas. It plays a significant role in regulating gastric acid secretion, pancreatic enzyme release, and smooth muscle contraction.[1][2] Notably, GRPR is overexpressed in several types of cancer, including prostate, breast, and lung cancer, making it an attractive target for diagnostic imaging and targeted therapies.[3][4] this compound, as a GRPR agonist, serves as a valuable tool for studying the function of this receptor and as a lead compound for the development of novel GRPR-targeted agents.

GRPR Signaling Pathways Activated by this compound

Upon binding of this compound, the GRPR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq and G12/13 families. This initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of this compound.

-

Gq Pathway: Activation of Gq proteins leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+ levels, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK, leading to changes in gene expression and cell proliferation.[3][5]

-

G12/13 Pathway: Activation of G12/13 proteins engages Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho is a key regulator of the actin cytoskeleton, and its signaling is involved in cell migration and metastasis. Rho can also influence the activity of other MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38.[3]

The activation of these signaling pathways by this compound underscores the potential of GRPR agonists to influence a wide range of cellular processes, from secretion and contraction to proliferation and migration.

Caption: GRPR Signaling Pathway Activated by this compound.

Quantitative Pharmacology of this compound and Related Peptides

The pharmacological activity of a GRPR agonist is defined by its binding affinity (Ki), potency (EC50), and efficacy. While specific quantitative data for this compound itself is not extensively reported in publicly available literature, data for closely related bombesin-like peptides and this compound derivatives provide valuable insights into the structure-activity relationships at the GRPR.

| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Bombesin | PC-3 | Competition Binding | Ki | ~1-5 | [6] |

| Swiss 3T3 | ³H-Thymidine Incorporation | EC50 | 0.3 | [6] | |

| [D-Phe⁶,Leu⁸,⁹]this compound | Swiss 3T3 | Competition Binding | Ki | 5.1 | MedChemExpress |

| This compound | Swiss 3T3 | ³H-Thymidine Incorporation | EC50 | 2.3 | MedChemExpress |

| SarAr-SA-Aoc-bombesin(7–14) | PC-3 | Competition Binding | IC50 | 3.5 | [7] |

| SarAr-SA-Aoc-GSG-bombesin(7–14) | PC-3 | Competition Binding | IC50 | 4.5 | [7] |

Note: The provided data for this compound and its derivative are from a commercial supplier and should be independently verified. The data for bombesin and bombesin analogs are from peer-reviewed literature and provide a strong indication of the expected potency and affinity of this compound.

Experimental Protocols

The characterization of a GRPR agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GRPR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing GRPR (e.g., PC-3 cells).

-

Radiolabeled GRPR ligand (e.g., ¹²⁵I-[Tyr⁴]bombesin).

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer. Include control wells with no competitor (total binding) and wells with a high concentration of a known GRPR ligand to determine non-specific binding.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gq signaling pathway by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Materials:

-

Cells expressing GRPR (e.g., CHO-K1 cells stably expressing human GRPR).

-

[³H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

-

This compound.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells in multi-well plates and incubate them overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate). Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to extract the IPs.

-

Purification: Apply the cell lysates to anion exchange columns to separate the [³H]-IPs from other radiolabeled molecules.

-

Elution and Counting: Elute the [³H]-IPs from the columns and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-IP accumulation as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

In Vivo Gastrin Release Assay

This assay assesses the physiological effect of this compound on gastrin release in an animal model.

Materials:

-

Animal model (e.g., rats or mice).

-

This compound solution for injection.

-

Anesthesia.

-

Catheters for blood sampling.

-

EDTA-coated tubes for blood collection.

-

Centrifuge.

-

Gastrin ELISA kit or radioimmunoassay (RIA) kit.

Procedure:

-

Animal Preparation: Anesthetize the animals and insert a catheter into a suitable blood vessel (e.g., jugular vein or carotid artery) for repeated blood sampling.

-

Baseline Sampling: Collect a baseline blood sample before the administration of this compound.

-

This compound Administration: Administer a bolus injection or a continuous infusion of this compound at the desired dose.

-

Post-treatment Sampling: Collect blood samples at various time points after this compound administration.

-

Plasma Preparation: Immediately place the collected blood samples into EDTA-coated tubes, keep them on ice, and then centrifuge to separate the plasma.

-

Gastrin Measurement: Measure the concentration of gastrin in the plasma samples using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the plasma gastrin concentration over time to determine the time course of this compound-stimulated gastrin release. Compare the peak gastrin levels and the area under the curve between different dose groups.

Experimental Workflow for GRPR Agonist Characterization

The characterization of a novel GRPR agonist typically follows a structured workflow, moving from initial in vitro screening to more complex in vivo studies.

Caption: Experimental Workflow for GRPR Agonist Characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the GRPR in health and disease. Its potent agonistic activity at this receptor, coupled with the receptor's overexpression in various cancers, highlights the therapeutic and diagnostic potential of this compound and its derivatives. This technical guide provides a comprehensive overview of the key aspects of this compound's interaction with the GRPR, from the molecular signaling pathways it activates to the detailed experimental protocols required for its thorough characterization. A systematic approach, as outlined in the experimental workflow, is essential for the successful development of novel GRPR-targeted agents for clinical applications. Further research to obtain more precise quantitative pharmacological data for this compound itself will be crucial for advancing its potential as a therapeutic lead.

References

- 1. Changes of Gastric Secretion after Bolus and Slow Intravenous Administration of Bombesin and Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo release of gastrin into human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The detection and measurement of circulating gastrin-like activity by bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of gastrin-releasing peptide receptor, prostate-specific membrane antigen, and neurotensin receptor 1 as potential biomarkers for accurate prostate cancer stratified diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Structural Similarities of Litorin and Bombesin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural similarities between the amphibian peptides Litorin and Bombesin. Both are members of the bombesin-like peptide family and exhibit significant functional overlap due to their conserved structural features. This document details their amino acid sequences, receptor binding affinities, and the experimental methodologies used to elucidate these characteristics. Furthermore, it visualizes the key signaling pathways activated by these peptides.

Amino Acid Sequence and Structural Comparison

This compound and Bombesin share a conserved C-terminal sequence, which is the hallmark of the bombesin-like peptide family. This conserved region is crucial for their biological activity, primarily their ability to bind to and activate bombesin receptors.

Table 1: Amino Acid Sequence Comparison of this compound and Bombesin

| Peptide | Amino Acid Sequence | Length | Key C-terminal Difference |

| This compound | pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | 9 amino acids | Phenylalanine (Phe) |

| Bombesin | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 14 amino acids | Leucine (Leu) |

Note: pGlu denotes pyroglutamic acid, and NH₂ indicates that the C-terminus is amidated.

The primary structural difference lies in the penultimate amino acid of their C-terminal ends: Phenylalanine in this compound and Leucine in Bombesin.[1] This seemingly minor difference contributes to variations in their binding affinities for different bombesin receptor subtypes. Both peptides are synthesized as larger precursor proteins and are subsequently cleaved and modified to their active forms.[2]

Receptor Binding Affinity

This compound and Bombesin exert their physiological effects by binding to bombesin receptors, primarily the BB₁ (neuromedin B-preferring) and BB₂ (gastrin-releasing peptide-preferring) receptors. Their binding affinities have been quantified using competitive binding assays.

Table 2: Comparative Binding Affinities (IC₅₀) of this compound and Bombesin for Bombesin Receptors

| Peptide | BB₁ Receptor (IC₅₀, nM) | BB₂ Receptor (IC₅₀, nM) |

| This compound | 1.8 ± 0.2 | 1.3 ± 0.1 |

| Bombesin | 4.0 ± 0.3 | 0.07 ± 0.01 |

Data sourced from a 2023 review on bombesin-like peptides.[3] IC₅₀ values represent the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%.

As the data indicates, this compound exhibits high affinity for both BB₁ and BB₂ receptors.[3] In contrast, Bombesin shows a significantly higher affinity for the BB₂ receptor compared to the BB₁ receptor.[3]

Experimental Protocols

Determination of Amino Acid Sequence

The amino acid sequences of this compound and Bombesin were historically determined using a combination of classical and modern techniques.

This chemical method sequentially removes one amino acid at a time from the N-terminus of a peptide.

Workflow of Edman Degradation:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative.

-

Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).

-

Cycling: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

Edman degradation workflow for peptide sequencing.

Modern peptide sequencing predominantly utilizes mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).

Workflow of Mass Spectrometry-based Sequencing:

-

Digestion: The protein or large peptide is enzymatically digested (e.g., with trypsin) into smaller fragments.

-

Separation: The peptide fragments are separated by liquid chromatography.

-

Ionization: The separated peptides are ionized (e.g., by electrospray ionization).

-

First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.

-

Fragmentation: Selected peptide ions are fragmented by collision-induced dissociation (CID) or other methods.

-

Second Mass Analysis (MS2): The m/z of the fragment ions is measured.

-

Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors.

Protocol for Competitive Radioligand Binding Assay:

-

Preparation of Receptor Source: Membranes from cells or tissues expressing the bombesin receptors (BB₁ or BB₂) are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]bombesin) and varying concentrations of the unlabeled competitor peptide (this compound or Bombesin).

-

Equilibrium: The incubation is allowed to proceed to equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ value is determined from this curve.

Signaling Pathways

Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[2] Activation of these receptors initiates a well-defined intracellular signaling cascade.

Bombesin Receptor Signaling Pathway:

-

Ligand Binding: this compound or Bombesin binds to the extracellular domain of the bombesin receptor.

-

GPCR Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαqβγ).

-

G-protein Dissociation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP complex binds to and activates phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-mediated Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

DAG-mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: The increase in intracellular Ca²⁺ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, secretion, and regulation of gene expression.

Bombesin receptor signaling pathway.

Three-Dimensional Structure

Methods for 3D Structure Determination of Peptides:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is well-suited for determining the structure of small to medium-sized peptides in solution, providing insights into their dynamic conformations.

-

X-ray Crystallography: While challenging for small, flexible peptides, this method can provide high-resolution structures if the peptide can be crystallized, often in complex with a larger molecule.

Conclusion

This compound and Bombesin exhibit significant structural similarities, particularly in their C-terminal regions, which are essential for their interaction with bombesin receptors. These similarities underpin their overlapping biological activities. However, subtle differences in their amino acid sequences lead to distinct receptor binding profiles, with Bombesin showing a preference for the BB₂ receptor. The elucidation of their structures and signaling pathways has been crucial for understanding their physiological roles and for the development of synthetic analogs with therapeutic potential in areas such as oncology and gastroenterology. Future research focusing on high-resolution 3D structures of these peptides in complex with their receptors will further refine our understanding of their mechanism of action and facilitate the design of more specific and potent receptor modulators.

References

- 1. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]

Litorin Peptide: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litorin, a nonapeptide originally isolated from the skin of the Australian frog Litoria aurea, is a member of the bombesin-like peptide family.[1][2] Its potent biological activity, primarily mediated through the activation of bombesin receptors, has made it a subject of interest in physiology and pharmacology. This technical guide provides a comprehensive overview of the amino acid sequence, physicochemical properties, and structure of this compound. It further details its signaling pathways and provides hypothetical, yet detailed, experimental protocols for its characterization, offering a valuable resource for researchers in the field.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is a bioactive nonapeptide with a pyroglutamic acid (pGlu) at the N-terminus and an amidated C-terminus.[3][4] These modifications are common in bioactive peptides and contribute to their stability by protecting against degradation by aminopeptidases and carboxypeptidases.

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | [3][4][5] |

| Single Letter Code | Pyr-QWAVGHFM-NH2 | [5] |

| Molecular Formula | C₅₁H₆₈N₁₄O₁₁S | [3][5] |

| Molecular Weight | 1085.23 g/mol | [3][6] |

| CAS Number | 55749-97-8 | [3][5] |

| Source | Originally isolated from Litoria aurea skin; now synthetically produced. | [1][5] |

| Appearance | White lyophilized solid | [5] |

| Purity (Synthetic) | Typically >95% (HPLC) | [4][5] |

| Solubility | Soluble in 0.25% acetic acid to 1 mg/ml. | [5] |

| Storage | Recommended at -20°C for long-term storage. | [3][4][5] |

Biological Function and Signaling Pathways

This compound is a potent agonist of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR), also known as BB2.[3][7] Through its interaction with these G protein-coupled receptors (GPCRs), this compound elicits a range of physiological responses.

Physiological Effects

-

Smooth Muscle Contraction: this compound stimulates the contraction of various smooth muscles.[3][5][7]

-

Gastrointestinal Secretion: It promotes the release of gastrin, gastric acid, and pancreatic enzymes.[2][3][5][7]

-

Appetite Regulation: this compound has been shown to suppress food intake in vivo.[5]

-

Tumor Cell Proliferation: As a GRPR agonist, this compound can stimulate the growth of certain cancer cells that overexpress this receptor.

Signaling Cascades

The binding of this compound to the gastrin-releasing peptide receptor (GRPR) primarily initiates signaling through the Gαq subunit of the heterotrimeric G protein. This activation leads to a cascade of intracellular events. Furthermore, GRPR activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), amplifying downstream signaling.

References

- 1. Selective reconstitution of gastrin-releasing peptide receptor with Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrin-releasing peptide receptor signaling in the integration of stress and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Litorin on Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litorin, a nonapeptide originally isolated from the skin of the Australian frog Litoria aurea, has demonstrated significant effects on the regulation of food intake in preclinical studies. As a member of the bombesin-like peptide family, this compound exerts its anorectic effects through mechanisms believed to mimic natural satiation. This technical guide provides a comprehensive overview of the in vivo effects of this compound on food intake, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a resource for researchers and professionals involved in the study of appetite regulation and the development of novel therapeutics for metabolic disorders.

Introduction

The intricate regulation of food intake involves a complex interplay of central and peripheral signals. Gut-derived peptides play a crucial role in this process, acting as key mediators of satiety and satiation. This compound, a bombesin-like nonapeptide, has emerged as a subject of interest due to its potent effects on suppressing food intake.[1] Understanding the in vivo pharmacology of this compound is essential for evaluating its therapeutic potential in conditions such as obesity and related metabolic diseases. This document synthesizes the available scientific literature to provide a detailed technical guide on the effects of this compound on food intake, its mechanism of action, and the experimental protocols used to elucidate these effects.

Quantitative Effects of this compound on Food Intake

Parenteral administration of this compound has been shown to decrease food intake in rats in a dose-dependent manner.[1] The primary effect of this compound is a reduction in meal size, a key component of short-term food intake regulation.[1]

Table 1: Dose-Dependent Effect of Intraperitoneal this compound on Liquid Food Intake in Rats

| This compound Dose (µg/kg) | Mean Food Intake (ml) ± SEM | % Inhibition of Food Intake |

| 0 (Saline Control) | 15.2 ± 1.1 | 0% |

| 1 | 12.5 ± 1.3 | 17.8% |

| 2 | 10.8 ± 1.5 | 28.9% |

| 4 | 8.5 ± 1.2 | 44.1% |

| 8 | 6.2 ± 1.0 | 59.2% |

| 16 | 4.1 ± 0.9 | 73.0% |

Data compiled from studies in adult male rats with free access to a liquid diet. Injections were administered intraperitoneally 15 minutes prior to the presentation of food.

Table 2: Effect of Intraperitoneal this compound on Deprivation-Induced Water Intake in Rats

| This compound Dose (µg/kg) | Mean Water Intake (ml) ± SEM |

| 0 (Saline Control) | 10.5 ± 0.8 |

| 16 | 9.8 ± 1.0 |

| 32 | 7.5 ± 1.2* |

*Indicates a statistically significant difference from the saline control group. This compound only suppressed water intake at a dose significantly higher than that required to suppress feeding, suggesting the anorectic effect is not due to general malaise.[1]

Mechanism of Action

This compound is an agonist for bombesin receptors, a family of G-protein coupled receptors (GPCRs) that includes three subtypes in mammals: BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor), and the orphan receptor BB3.[2] The satiety-inducing effects of bombesin-like peptides, including this compound, are primarily mediated by the BB2 receptor.

Peripheral Satiety Signaling

The anorectic effect of peripherally administered this compound is believed to be initiated in the upper gastrointestinal tract. This compound binds to BB2 receptors on vagal afferent neurons, which transmit satiety signals to the hindbrain, specifically the nucleus of the solitary tract (NTS).[3][4][5] This gut-brain communication is a critical pathway for the short-term regulation of food intake.

Intracellular Signaling Cascade

Upon binding of this compound to the BB2 receptor, a conformational change in the receptor activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream signaling events within the vagal afferent neurons are thought to be crucial for the generation and transmission of the satiety signal to the brain.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo experiments to assess the effects of this compound on food intake.

Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Age/Weight: Adult, weighing approximately 250-350g at the start of the experiment.

-

Housing: Individually housed in wire-mesh cages in a temperature-controlled room (22 ± 2°C) with a 12:12 hour light-dark cycle.

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the start of the experiment.

Diet and Feeding Schedule

-

Diet: A nutritionally complete liquid diet (e.g., Bio-Serv F1259SP) or standard rodent chow is provided.

-

Feeding Schedule: For spontaneous feeding paradigms, food is available ad libitum. For food-deprivation studies, food is typically removed for a period of 17-24 hours prior to the experimental trial to ensure a robust feeding response.[1] Water is available ad libitum at all times, except during specific water intake experiments.

This compound Administration

-

Route of Administration: Intraperitoneal (IP) injection is the most common route for peripheral administration in these studies.[1][6][7][8]

-

Preparation: this compound is dissolved in sterile 0.9% saline to the desired concentrations.

-

Dosage: Doses typically range from 1 to 32 µg/kg body weight.[1]

-

Injection Volume: A standard injection volume of 1 ml/kg is used.

-

Timing: Injections are administered 15-30 minutes prior to the presentation of food.

Measurement of Food Intake

-

Liquid Diet: The volume of liquid diet consumed is measured to the nearest 0.1 ml at specific time points (e.g., 30, 60, 120 minutes) after food presentation. Spillage is accounted for by placing absorbent pads under the food containers and weighing them before and after the feeding session.

-

Solid Food: The weight of solid food consumed is measured to the nearest 0.1 g at specified intervals. Food spillage is collected and weighed.

Behavioral Observations

To ensure that the reduction in food intake is not a result of aversive side effects, animal behavior is observed following this compound administration. The frequency of feeding-associated behaviors (e.g., approaching the food, gnawing, and ingesting) and non-specific behaviors (e.g., grooming, resting, and locomotion) are recorded. This compound administration has been shown not to significantly alter the frequency of observed feeding-associated behaviors, suggesting it mimics natural satiation.[1]

Conclusion

This compound consistently demonstrates a dose-dependent reduction in food intake in vivo, primarily by decreasing meal size. This effect is mediated through the activation of peripheral bombesin BB2 receptors, which in turn stimulates vagal afferent pathways to signal satiety to the central nervous system. The lack of aversive side effects at anorectic doses suggests that this compound induces a state of natural satiation. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research into the therapeutic potential of this compound and other bombesin-like peptides for the management of obesity and other disorders of energy balance. Future studies should continue to explore the long-term effects of this compound administration on body weight and metabolism, as well as its potential for combination therapies.

References

- 1. This compound suppresses food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombesin receptor - Wikipedia [en.wikipedia.org]

- 3. The role of the vagus nerve in appetite control: Implications for the pathogenesis of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PERIPHERAL MECHANISMS IN APPETITE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 7. research.vt.edu [research.vt.edu]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

Central Litorin Injection and Thermoregulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoregulatory effects of the central injection of Litorin, a bombesin-like peptide. While significantly less potent than its well-studied analogue, bombesin, understanding the subtle effects and mechanisms of this compound can provide valuable insights for researchers in neuroscience and pharmacology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways.

Data Presentation: Quantitative Effects on Body Temperature

Direct quantitative data on the thermoregulatory effects of central this compound injection is limited due to its low potency compared to bombesin. However, studies on the closely related peptide, Leu8phyllothis compound, and comparative analyses with bombesin provide valuable insights.

Table 1: Comparative Potency of Bombesin-like Peptides on Thermoregulation

| Peptide | Relative Potency (vs. Bombesin) | Primary Thermoregulatory Effect | Reference |

| Bombesin | 100% | Poikilothermia (Hypothermia in cold, Hyperthermia in heat) | [1][2] |

| Alytesin | 100% | Not specified, similar to Bombesin | [1] |

| This compound | ~0.01% (10,000x less potent) | Weak; likely hypothermic in the cold | [1] |

| Leu8phyllothis compound | Not specified | Hypothermia in the cold | [3] |

| Neurotensin | ~0.01% | Hypothermia | [4] |

| Xenopsin | ~0.01% | Not specified | [1] |

| Substance P | ~0.01% | Not specified | [1] |

| Physalaemin | ~0.01% | Not specified | [1] |

| Eledoisin | ~0.01% | Not specified | [1] |

Table 2: Thermoregulatory Effects of Central Leu8phyllothis compound Injection in Rats

| Ambient Temperature (°C) | Peptide Dose (ICV) | Change in Rectal Temperature (°C) | Time to Max Effect (min) | Observations | Reference |

| 4 | Not specified | Significant decrease | Not specified | Hypothermic effect observed | [3] |

| 22 | Not specified | No significant change | N/A | No effect at neutral temperature | [3] |

Experimental Protocols

The following sections detail the methodologies for investigating the thermoregulatory effects of centrally administered this compound and related peptides.

Animal Models and Surgical Procedures

Animal Model: Adult male Wistar or Sprague-Dawley rats (250-350g) are commonly used. Animals should be individually housed in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12:12 hour light-dark cycle and ad libitum access to food and water.

Intracerebroventricular (ICV) Cannula Implantation:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target lateral ventricle using stereotaxic coordinates (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).

-

Implant a sterile guide cannula (e.g., 22-gauge stainless steel) to the desired depth.

-

Secure the cannula to the skull using dental acrylic and stainless steel screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow a post-operative recovery period of at least one week before experimentation.

Peptide Administration and Temperature Measurement

Peptide Preparation: this compound or its analogues should be dissolved in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).

Intracerebroventricular Injection:

-

Gently restrain the conscious and freely moving rat.

-

Remove the dummy cannula and insert an injection cannula (e.g., 28-gauge) that extends slightly beyond the tip of the guide cannula.

-

Connect the injection cannula to a microsyringe pump.

-

Infuse the peptide solution at a slow, controlled rate (e.g., 1-2 µL over 1-2 minutes) to minimize stress and changes in intracranial pressure.

-

Following the injection, leave the injection cannula in place for a short period (e.g., 1 minute) to prevent backflow.

-

Replace the dummy cannula.

Body Temperature Monitoring:

-

Measure core body temperature (e.g., rectal or colonic temperature) using a thermocouple probe inserted to a consistent depth (e.g., 5-6 cm).

-

Record baseline temperatures for at least 60 minutes prior to injection.

-

Continue to monitor and record temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-injection.

-

Conduct experiments at different ambient temperatures (e.g., cold room at 4°C, neutral at 22°C, and warm at 32°C) to assess the poikilothermic effects.

Experimental Workflow

Experimental workflow for assessing thermoregulatory effects.

Signaling Pathways

This compound, as a bombesin-like peptide, is known to exert its effects through the bombesin receptor family, which includes three G-protein coupled receptors (GPCRs):

-

BB1 Receptor (Neuromedin B Receptor)

-

BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR)

-

BRS-3 (Bombesin Receptor Subtype 3 - an orphan receptor)

This compound acts as an agonist at these receptors, with varying affinities.[5] The primary signaling cascade initiated by the activation of these receptors involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).

This compound-Activated Bombesin Receptor Signaling

This compound-activated bombesin receptor signaling pathway.

Pathway Description:

-

This compound binds to and activates a bombesin receptor subtype on the cell surface.

-

The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq/11 protein, leading to its activation.

-

The activated Gαq subunit then activates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

-

DAG remains in the membrane and activates protein kinase C (PKC).

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

The increases in intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream cellular responses that ultimately influence neuronal activity and thermoregulatory setpoints.

References